2-(4-Ethylbenzoyl)-6-methoxypyridine
Overview
Description
“2-(4-Ethylbenzoyl)benzoic acid” is a chemical compound with the molecular formula C16H14O3 . It has an average mass of 254.281 Da and a monoisotopic mass of 254.094299 Da .
Synthesis Analysis
Two new organotin(IV) carboxylate complexes were synthesized by the reaction of ligand acids with mono-organotin complex in a 1:1 molar ratio . Another study mentioned the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid dehydration .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylbenzoyl)benzoic acid” has been characterized by elemental analysis, IR, 1H, 13C, 119Sn NMR spectroscopy, and X-ray crystallography diffraction analyses .
Chemical Reactions Analysis
The compound has been used in the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid dehydration .
Scientific Research Applications
Metabolism in Novel Anti-Cancer Agents
A study investigated the metabolism of a novel anti-cancer agent, which involved the analysis of metabolites including derivatives of methoxypyridine. This research sheds light on the metabolic pathways and the role of methoxypyridine derivatives in drug metabolism, which is crucial for developing effective cancer treatments (Lee et al., 2004).
Development of Gold(I) Complexes in Medicinal Chemistry
N-Heterocyclic carbene gold(I) complexes, containing methoxypyridine derivatives, are explored for their potential in medicinal chemistry as antiproliferative and anticancer agents. The study focuses on understanding their reaction behavior in aqueous media, which is essential for optimizing their biomedical applications (Goetzfried et al., 2020).
Evaluation of Alpha(v)Beta(3) Antagonist for Osteoporosis Treatment
Research on a compound featuring a methoxypyridin-3-yl group as an alpha(v)beta(3) receptor antagonist highlights its potential for the prevention and treatment of osteoporosis. This study underscores the significance of methoxypyridine derivatives in developing new therapeutic agents (Hutchinson et al., 2003).
Structural Characterization in Chemical Synthesis
The synthesis and structural characterization of compounds, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, demonstrate the application of methoxypyridine derivatives in chemical synthesis and the study of hydrogen bonding patterns (Böck et al., 2021).
Synthesis of Heterocyclic Systems
The role of methoxypyridine derivatives in the synthesis of diverse heterocyclic systems is highlighted, where their oxidation facilitates the construction of various chemical structures, potentially useful in pharmaceuticals and organic chemistry (Nair, 2020).
Chemoselective Demethylation in Pharmaceutical Synthesis
A method for the chemoselective demethylation of methoxypyridine derivatives was developed, demonstrating its utility in the synthesis of pharmaceutical compounds, such as metabolic substances of the antiulcer agent omeprazole (Makino et al., 2019).
In Vitro and In Vivo Anticancer Activity
The study of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes reveals their potential as anticancer agents, especially against cisplatin-resistant ovarian cancer cell lines, underscoring the importance of methoxypyridine derivatives in cancer research (Gallati et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(4-Ethylbenzoyl)-6-methoxypyridine is the ecdysteroid receptors (EcRs) . These receptors are involved in the regulation of insect molting hormones or ecdysteroids .
Mode of Action
This compound mimics the natural insect molting hormones or ecdysteroids . It achieves this by true competitive binding on the ecdysteroid receptors (EcRs) . This introduces a new class of insect growth regulators (IGRs) exhibiting a novel mode of action .
Biochemical Pathways
The compound affects the biochemical pathways related to insect molting . By mimicking the ecdysteroid mode of action, it influences the biochemical sites of action that are more insect-specific .
Pharmacokinetics
Similar compounds have been shown to have good biological activities . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the compound’s action is the induction of premature molting in insects . This leads to the death of the insect, making the compound a potential candidate for use in crop pest control .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on the specific species of insect and its life stage . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Properties
IUPAC Name |
(4-ethylphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-11-7-9-12(10-8-11)15(17)13-5-4-6-14(16-13)18-2/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGFGIIJPIPFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245310 | |
Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-93-6 | |
Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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